molecular formula C28H23ClN4O2S B2624440 2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide CAS No. 2034354-73-7

2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2624440
M. Wt: 515.03
InChI Key: ZXJVQELEZFOFBK-UHFFFAOYSA-N
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Description

2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H23ClN4O2S and its molecular weight is 515.03. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrrolo[3,2-d]pyrimidine derivative, which is synthesized via a multistep reaction sequence. The second intermediate is an N-(3,4-dimethylphenyl)acetamide derivative, which is synthesized separately. The two intermediates are then coupled via a thiol-disulfide exchange reaction to form the final product.

Starting Materials
4-chlorobenzaldehyde, ethyl acetoacetate, guanidine hydrochloride, phenylhydrazine, 4-nitrophenylhydrazine, thiourea, 3,4-dimethylbenzaldehyde, acetic anhydride, sodium borohydride, 4-chlorophenyl isothiocyanate, triethylamine, N,N-dimethylformamide, N,N-diisopropylethylamine, N-hydroxysuccinimide, N,N'-dicyclohexylcarbodiimide, trifluoroacetic acid, diethyl ether, methanol, dichloromethane, hexanes

Reaction
Step 1: Synthesis of 3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine, a. React 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 4-chloro-3-phenylbut-2-enoic acid ethyl ester., b. React the ester with guanidine hydrochloride and phenylhydrazine to form 3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine., Step 2: Synthesis of N-(3,4-dimethylphenyl)acetamide, a. React 3,4-dimethylbenzaldehyde with acetic anhydride and sodium borohydride to form 3,4-dimethylbenzyl alcohol., b. React the alcohol with acetic anhydride and trifluoroacetic acid to form 3,4-dimethylbenzyl acetate., c. React the acetate with thiourea in the presence of triethylamine to form N-(3,4-dimethylphenyl)thiourea., d. React the thiourea with N,N-dimethylformamide and N,N-diisopropylethylamine to form N-(3,4-dimethylphenyl)isothiocyanate., e. React the isothiocyanate with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form N-(3,4-dimethylphenyl)acetimidate., f. React the acetimidate with acetic anhydride to form N-(3,4-dimethylphenyl)acetamide., Step 3: Coupling of the two intermediates, a. Dissolve the pyrrolo[3,2-d]pyrimidine intermediate and the N-(3,4-dimethylphenyl)acetamide intermediate in dichloromethane., b. Add 4-chlorophenyl isothiocyanate and triethylamine to the solution., c. Stir the mixture at room temperature for several hours to allow for thiol-disulfide exchange., d. Purify the product by column chromatography using a mixture of dichloromethane and hexanes as the eluent.

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClN4O2S/c1-17-8-11-21(14-18(17)2)31-24(34)16-36-28-32-25-23(19-6-4-3-5-7-19)15-30-26(25)27(35)33(28)22-12-9-20(29)10-13-22/h3-15,30H,16H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJVQELEZFOFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC=C3C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide

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